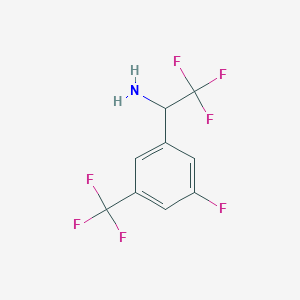
alpha,3-Bis(trifluoromethyl)-5-fluorobenzenemethanamine
Cat. No. B8533675
M. Wt: 261.14 g/mol
InChI Key: LCFXZDCXFDPUJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889878B2
Procedure details


2.18 g (7.92 mmol) of 2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime were stirred in 35.4 ml of isopropyl ether, and admixed with 3.54 g (93.35 mmol) of lithium aluminium hydride in portions [cf. also synthesis of aryltrifluoroethylamines: DE 2723464, 1977)]. Thereafter, the reaction mixture was stirred at reflux temperature for approx. 3 hours. For workup, the reaction mixture was cooled to 0° C. and admixed cautiously with saturated tartaric acid solution, in order to destroy excess lithium aluminium hydride. After the vigorous evolution of gas had ended, the mixture was admixed with 2N sodium hydroxide solution (alkaline) and the organic phase was removed. The aqueous phase was extracted twice more with isopropyl ether. Thereafter, the combined phases were dried over magnesium sulphate and concentrated under reduced pressure at 40° C. (not less than 50 mbar). This gave 1.55 g (71.7% of theory) of α,3-bis(trifluoromethyl)-5-fluorobenzenemethanamine, which was used for subsequent reactions without further purification.
Name
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime
Quantity
2.18 g
Type
reactant
Reaction Step One



[Compound]
Name
aryltrifluoroethylamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([F:16])[CH:7]=1)=[N:4]O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(=O)C(C(C(O)=O)O)O>C(OC(C)C)(C)C>[F:18][C:2]([F:1])([F:17])[CH:3]([C:6]1[CH:7]=[C:8]([F:16])[CH:9]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:11]=1)[NH2:4] |f:1.2.3.4.5.6|
|
Inputs


Step One
|
Name
|
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime
|
|
Quantity
|
2.18 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=NO)C1=CC(=CC(=C1)C(F)(F)F)F)(F)F
|
|
Name
|
|
|
Quantity
|
35.4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)OC(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
3.54 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Three
[Compound]
|
Name
|
aryltrifluoroethylamines
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Thereafter, the reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux temperature for approx. 3 hours
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to destroy excess lithium aluminium hydride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic phase was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted twice more with isopropyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Thereafter, the combined phases were dried over magnesium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure at 40° C. (not less than 50 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This gave 1.55 g (71.7% of theory) of α,3-bis(trifluoromethyl)-5-fluorobenzenemethanamine, which was used for subsequent reactions without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C(N)C1=CC(=CC(=C1)F)C(F)(F)F)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
